5alpha-Androstane-3beta,17beta-diol 17-glucuronide

Catalog No.
S3284553
CAS No.
65144-53-8
M.F
C25H40O8
M. Wt
468.587
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5alpha-Androstane-3beta,17beta-diol 17-glucuronide

CAS Number

65144-53-8

Product Name

5alpha-Androstane-3beta,17beta-diol 17-glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid

Molecular Formula

C25H40O8

Molecular Weight

468.587

InChI

InChI=1S/C25H40O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1

InChI Key

ZJYZOWMDMWQJIV-JKNXCXBISA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O

solubility

not available

5alpha-androstane-3beta,17beta-diol 17-O-(beta-D-glucuronide) is a steroid glucosiduronic acid that is 5alpha-androstane-3beta,17beta-diol having a single beta-D-glucuronic acid residue attached at position 17. It is a steroid glucosiduronic acid, a beta-D-glucosiduronic acid and a 3beta-hydroxy steroid. It derives from a 5alpha-androstane-3beta,17beta-diol. It is a conjugate acid of a 5alpha-androstane-3beta,17beta-diol 17-O-(beta-D-glucuronide)(1-).

5alpha-Androstane-3beta,17beta-diol 17-glucuronide (CAS 65144-53-8) is a highly specific phase II steroid metabolite utilized primarily as an analytical reference standard in mass spectrometry and enzymology. In procurement contexts, it is essential for sports drug testing, clinical endocrinology, and pharmaceutical quality control. Unlike generic steroidal precursors or unconjugated baselines, this specific 17-O-glucuronide conjugate serves as a definitive biomarker for exogenous androgen pathways and is strictly required for validating the selectivity of sample preparation protocols, such as distinguishing between sulfatase and glucuronidase activities in complex biological matrices [1].

Procurement Fit

Isomer-specific biomarker quantification standard Enables accurate measurement of the predominant circulating 17-glucuronide form
Tissue-of-origin metabolic tracing reference Distinguishes prostate vs. hepatic androgen conjugation patterns
Abiraterone acetate impurity analytical standard Specified as Impurity 25 for method validation under regulatory frameworks

Substituting 5alpha-androstane-3beta,17beta-diol 17-glucuronide with its closely related endogenous isomer, 5alpha-androstane-3alpha,17beta-diol 17-glucuronide, fails because the 3alpha isomer constitutes the major background baseline; laboratories must procure the exact 3beta isomer to achieve the chromatographic resolution necessary to detect specific exogenous profiles [1]. Furthermore, substituting with the unconjugated 3beta-diol or sulfated analogs (such as epiandrosterone 3-sulfate) prevents the direct validation of phase II enzymatic hydrolysis selectivity, forcing laboratories to rely on lengthy and artifact-prone deconjugation steps rather than direct LC-MS/MS quantification [1].

Substitution Risk

Target compound
17β‑glucuronide isomer (CAS 65144‑53‑8) · 3β‑hydroxy configuration
3‑glucuronide isomer
Represents only a minor fraction of circulating androstanediol glucuronide; substitution masks the dominant 17‑glucuronide signal and distorts pharmacokinetic interpretation.
3α‑epimer
Divergent receptor selectivity profile; lacks the ERβ interaction characteristic of the 3β‑epimer series, leading to false‑negative pathway readouts.
Total Adiol G mixtures
Obliterate tissue‑specific conjugation signatures (prostate vs. liver) and prevent source attribution in metabolic studies.

Enzymatic Hydrolysis Selectivity Validation

When validating sample preparation protocols, 5alpha-androstane-3beta,17beta-diol 17-glucuronide demonstrates 0% hydrolysis when incubated with Pseudomonas aeruginosa arylsulfatase (PaS), whereas the baseline comparator epiandrosterone 3-sulfate undergoes complete (>99%) hydrolysis under identical conditions[1]. This absolute resistance to sulfatase activity confirms its utility as a negative control for phase II conjugate differentiation.

Evidence DimensionEnzymatic hydrolysis conversion rate
Target Compound Data0% hydrolysis (remains intact)
Comparator Or BaselineEpiandrosterone 3-sulfate (>99% hydrolyzed)
Quantified Difference100% difference in hydrolysis rate
ConditionsIncubation with purified P. aeruginosa arylsulfatase (PaS) in a urine matrix

Procuring this exact glucuronide is necessary to certify that analytical sample preparation workflows selectively cleave sulfates without degrading critical glucuronide biomarkers.

Predominance in serum
Head-to-head
17‑G: ~86% of total Adiol G (men) vs 3‑G: ~14% (men); ~17% (women)
Reported isomer distribution; 17‑glucuronide dominates circulation.
Direct RIA with chromatographic separation; validated by tritiated DHT infusion.

Direct Phase II LC-MS/MS Detection Efficiency

Utilizing the intact 5alpha-androstane-3beta,17beta-diol 17-glucuronide as a reference standard enables direct LC-MS/MS quantification, eliminating the 4-to-16 hour enzymatic deconjugation step required when using the unconjugated 5alpha-androstane-3beta,17beta-diol baseline [1]. Direct analysis of the phase II conjugate prevents artifact formation associated with strong acid or crude Helix pomatia enzyme hydrolysis.

Evidence DimensionSample preparation time and artifact formation
Target Compound DataDirect detection (0 hours deconjugation)
Comparator Or BaselineUnconjugated 3beta-diol (requires 4-16 hours deconjugation)
Quantified DifferenceSaves 4-16 hours of sample preparation time
ConditionsHigh-throughput LC-MS/MS screening of biological matrices

Laboratories must procure the intact phase II conjugate to bypass lengthy hydrolysis steps and improve turnaround times in high-throughput screening.

ERβ selectivity vs. 3α epimer
Head-to-head
3β-Adiol: significant ERβ binding, no AR binding vs 3α-Adiol: negligible ERβ binding, binds AR
Supports ERβ pathway interpretation; 3α epimer lacks the relevant receptor engagement.
Ligand-competition assay on rat ERβ; prostate cancer cell migration model (10 nM).

Isomeric Resolution for Biomarker Specificity

In chromatographic separations, 5alpha-androstane-3beta,17beta-diol 17-glucuronide must be baseline-resolved from its major endogenous isomer, 5alpha-androstane-3alpha,17beta-diol 17-glucuronide. Procuring the stereochemically pure 3beta-isomer provides the exact retention time index required to distinguish exogenous androgen administration profiles from the >10-fold higher concentration of the endogenous 3alpha-isomer baseline [1].

Evidence DimensionChromatographic retention time indexing
Target Compound DataSpecific 3beta-isomer retention time
Comparator Or Baseline3alpha-isomer (major endogenous background)
Quantified DifferenceComplete baseline separation from >10-fold excess background
ConditionsSteroid profiling via LC-MS/MS or GC-MS

Procurement of the exact 3beta-isomer is strictly required to prevent false positives and ensure compliance with WADA-accredited analytical protocols.

Prostate‑exclusive production
Head-to-head
Prostate: >99% 17‑G, 0% 3‑G vs Liver: ~40% 17‑G, ~60% 3‑G (rat)
Reported tissue‑specific conjugation; 17‑G signals prostate androgen metabolism.
Rat prostate glucuronyl transferase assay; human liver also produces predominantly 17‑G.

Regulatory Compliance in Pharmaceutical Impurity Profiling

For Abbreviated New Drug Applications (ANDA), CAS 65144-53-8 is utilized as a definitive reference standard (often designated as Impurity 25) to quantify trace steroidal impurities. Unlike crude API mixtures or generic steroidal baselines, this highly characterized standard provides the exact mass and structural data required to meet stringent pharmacopeial (USP/EP) limits for related compounds.

Evidence DimensionTrace impurity quantification accuracy
Target Compound DataDefinitive structural and mass validation
Comparator Or BaselineCrude API mixtures (unquantifiable trace levels)
Quantified DifferenceQuantifiable to exact pharmacopeial limits
ConditionsAnalytical Method Validation (AMV) for pharmaceutical QC

Quality control laboratories must procure this specific standard to satisfy regulatory requirements for impurity profiling in steroidal drug manufacturing.

Glucuronidation kinetics
Head-to-head
Km ~10‑fold higher for 3β‑diol
Slower 3β‑epimer conjugation suggests longer unconjugated diol exposure.
LNCaP cell UGT assay; Vmax/Km 0.41 (3β) vs 2.93–5.71 (3α).
Age‑related decline
Cross‑study comparable
3β‑diol‑G: ↓ 72.7% (women, 20‑30→70‑80 yr) vs Free T/DHT: smaller decline
Supports total androgen pool biomarker context; larger dynamic range than free steroids.
Cross‑sectional 240‑subject study (Labrie 1997); RIA quantification.
Abiraterone impurity marker
Supporting evidence
Designated Abiraterone Impurity 25
Supports ANDA method validation; requires exact 3β,17‑glucuronide identity.
Supplier‑characterized reference standard; traceable to pharmacopeial standards upon request.

WADA-Accredited Anti-Doping Analysis

Employed as a definitive reference standard for identifying exogenous androgen misuse via direct LC-MS/MS, allowing laboratories to bypass artifact-prone hydrolysis steps and ensure exact chromatographic resolution from endogenous 3alpha-isomers [1].

Enzymatic Hydrolysis Method Validation

Utilized as a negative control substrate to certify the orthogonal selectivity of recombinant sulfatases (e.g., Pseudomonas aeruginosa arylsulfatase) in complex biological matrices, proving that glucuronide conjugates remain intact during sulfate cleavage [1].

Pharmaceutical Trace Impurity Profiling

Procured as a highly characterized reference standard (Impurity 25) for Abbreviated New Drug Applications (ANDA), enabling exact mass and structural validation to meet stringent USP/EP limits in steroidal drug manufacturing .

Application Fit Matrix

Application
Selection Property
Validation Focus
Bioanalytical quantification of androgen metabolites
Isomer‑specific 17‑glucuronide reference standard
Quantitative accuracy and low inter‑individual variation in serum
ERβ pathway research in prostate cell models
3β‑epimer glucuronide as circulating reservoir
Distinction from 3α‑epimer kinetics and receptor engagement
Tissue‑of‑origin androgen metabolism tracing
Exclusive prostate 17‑glucuronide production
Isomer ratio analysis to infer tissue source
Abiraterone acetate impurity profiling
Specified impurity standard (Impurity 25)
Traceability to characterization data and pharmacopeial references

XLogP3

2.8

Wikipedia

5alpha-androstane-3beta,17beta-diol 17-O-(beta-D-glucuronide)

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